1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride
Description
Properties
IUPAC Name |
1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N4.ClH/c1-15-6-2-4(12)7(8(9,10)11)14-5(6)3-13-15;/h2-3H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDHYZYVTFZCEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)N=C(C(=C2)N)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2287288-20-2 | |
| Record name | 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride typically involves the following steps:
Formation of the Pyrazolo[4,3-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 5-formyl-1H-pyrazol-4-amines, with cyanoacetates under basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Methylation: The methyl group is typically introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethylformamide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted pyrazolo[4,3-b]pyridine derivatives.
Scientific Research Applications
Anticancer Properties
Research has shown that pyrazolo[4,3-b]pyridines exhibit potent anticancer activity. Specifically, 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine; hydrochloride has been investigated for its role as a selective inhibitor of various kinases involved in cancer progression. For instance, compounds derived from this scaffold have demonstrated inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in several cancers due to their roles in cell proliferation and differentiation .
Inhibition of Enzymatic Activity
The compound has also been studied as a potential inhibitor of interleukin-2 inducible T-cell kinase (ITK) and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting these enzymes can lead to cell cycle arrest in cancer cells, thus providing a therapeutic avenue for cancer treatment .
Synthesis and Derivatives
Efficient Synthesis Protocols
Recent advancements in synthetic methodologies have facilitated the production of pyrazolo[4,3-b]pyridine derivatives with improved yields and purity. One notable method involves a one-pot reaction combining azo-coupling and cyclization techniques, which simplifies the synthesis of these biologically active compounds .
| Compound | Synthesis Method | Biological Activity |
|---|---|---|
| 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine; hydrochloride | One-pot synthesis from 2-chloro-3-nitropyridines | Inhibitor of TRK and CDK |
| Glumetinib | Modified Japp-Klingemann reaction | c-Met inhibitor with antineoplastic activity |
| VU0418506 | Cyclization and deacylation | Positive allosteric modulator of mGlu4 |
Case Studies
Case Study 1: TRK Inhibition
In a study focusing on the inhibition of TRKA, various pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated for their efficacy. Among them, certain derivatives exhibited nanomolar inhibitory activities against TRKA, indicating their potential as targeted therapies for cancers associated with TRK overexpression .
Case Study 2: Anti-inflammatory Applications
Another research avenue explored the anti-inflammatory properties of pyrazolo[4,3-b]pyridine derivatives. Compounds were tested against various inflammatory models, showing promising results in reducing inflammation markers in vitro. This suggests that derivatives of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine; hydrochloride could serve as candidates for developing new anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride involves the inhibition of tropomyosin receptor kinases (TRKs). TRKs are receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent phosphorylation of downstream signaling molecules . This inhibition disrupts the Ras/Erk, PLC-γ, and PI3K/Akt pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s activity and applications are influenced by its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations
Trifluoromethyl vs. Difluoromethyl Substituents: The trifluoromethyl (-CF₃) group in the target compound enhances lipophilicity and metabolic stability compared to the difluoromethyl (-CF₂H) analog . This difference may improve bioavailability in agrochemical applications.
Ring Fusion Position :
- The pyrazolo[4,3-b]pyridine core (target compound) differs from pyrazolo[4,3-c]pyridine () in ring fusion, altering electronic properties and binding interactions. The 4,3-b fusion may favor π-stacking in biological targets .
Amine Position :
- The 6-amine group in the target compound contrasts with the 3-amine in ’s analog. This positional shift could influence hydrogen-bonding interactions in receptor binding.
Hydrochloride Salt :
- The hydrochloride salt improves solubility and crystallinity, a feature shared with ’s compound, facilitating formulation in drug development .
Stability and Handling
While specific data for the target compound are unavailable, analogs like 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride () are stored at 2–8°C under inert conditions to prevent degradation. Similar handling is recommended for the target compound.
Biological Activity
1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and molecular biology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that illustrate its therapeutic potential.
Chemical Structure:
- IUPAC Name: 1-methyl-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-6-amine hydrochloride
- Molecular Formula: C₈H₈F₃N₄·HCl
- Molecular Weight: 239.63 g/mol
- Purity: ≥95%
Physical Properties:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in water |
| Appearance | White to off-white powder |
Synthesis
The synthesis of 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine can be achieved through various methodologies involving pyrazole and pyridine derivatives. A notable method involves the use of readily available 2-chloro-3-nitropyridines combined with trifluoromethylation techniques to yield the desired pyrazolo[4,3-b]pyridine structure .
Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-b]pyridine family exhibit significant anticancer properties. A study evaluating similar derivatives demonstrated their ability to inhibit the proliferation of various human cancer cell lines, including MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Table 1: Anticancer Activity of Pyrazolo[4,3-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-Methyl-5-(trifluoromethyl) derivative | MCF-7 | Not specified |
| 1-Methyl-pyrazolo[4,3-b]pyridine | K562 | Not specified |
| Other related compounds | Various | <10 |
The mechanism by which these compounds exert their anticancer effects is believed to involve the inhibition of key protein kinases such as CDK2 and CDK9. For instance, certain derivatives have shown IC50 values as low as 0.36 µM against CDK2, indicating potent inhibitory activity .
Case Studies
- In vitro Studies : In a recent study assessing the cytotoxicity of various pyrazolo[4,3-b]pyridine derivatives, none exhibited significant cytotoxicity within the tested concentration range against MCF7 and K562 cell lines. However, it was noted that structural modifications could enhance their activity against specific kinases .
- Molecular Docking Studies : In silico molecular docking studies have been utilized to predict the binding affinities of these compounds to target proteins involved in cancer progression. This computational approach aids in understanding how structural variations influence biological activity .
Q & A
Q. What are the common synthetic routes for preparing 1-methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine hydrochloride?
The synthesis typically involves cyclization reactions using precursors like substituted pyrazole amines and carbonyl-containing intermediates. For example, analogous pyrazolo[3,4-b]pyridine derivatives are synthesized via refluxing pyrazole-amine intermediates (e.g., 1-methyl-3-phenyl-1H-pyrazol-5-amine) with α,β-unsaturated carbonyl compounds (e.g., ethyl 2-benzoyl acrylates) in toluene using trifluoroacetic acid (TFA) as a catalyst . The hydrochloride salt is formed by treating the free base with hydrochloric acid under controlled conditions, followed by recrystallization for purification .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H and ¹³C NMR : To confirm the molecular structure, including substituent positions (e.g., methyl and trifluoromethyl groups) and aromatic proton environments .
- IR Spectroscopy : To identify functional groups (e.g., N-H stretches in amines, C-F vibrations) .
- UV-Vis Spectroscopy : To study electronic transitions, particularly for compounds with extended conjugation or fluorophores .
- Melting Point Analysis : To verify purity and consistency with literature values (e.g., analogs like 16k in melt at 133°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in pyrazolo[4,3-b]pyridine synthesis?
Utilize Design of Experiments (DoE) to systematically vary parameters such as:
- Catalyst loading (e.g., TFA at 30 mol% in ) .
- Solvent polarity (toluene vs. polar aprotic solvents).
- Temperature (reflux vs. lower temperatures to minimize side reactions). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . Contradictions in yield data (e.g., 52.7% in vs. higher yields in other studies) may arise from differences in substrate reactivity or purification protocols .
Q. What strategies are effective for resolving solubility challenges during hydrochloride salt purification?
Hydrochloride salts often exhibit limited solubility in organic solvents. Strategies include:
- Recrystallization : Using mixed solvents (e.g., ethanol/water) to enhance solubility gradients .
- pH Control : Adjusting the pH during salt formation to avoid over-protonation, which can lead to amorphous precipitates.
- Alternative Counterions : Testing other acids (e.g., trifluoroacetic acid) if hydrochloride stability is problematic .
Q. How can biological activity data for this compound be contextualized against structural analogs?
Compare its activity with pyrazolo-pyridine derivatives reported in antimicrobial or kinase inhibition assays. For example:
- Pyrazole-thiourea hybrids in show antibacterial activity, suggesting the trifluoromethyl group may enhance lipophilicity and membrane penetration .
- Molecular docking studies (as in ) can predict binding affinities to target proteins (e.g., kinases) by modeling interactions between the pyridine core and active sites . Always include positive controls (e.g., known inhibitors) and validate assays using dose-response curves to address variability .
Q. How should researchers address contradictory data in reaction outcomes or bioactivity results?
- Reproducibility Checks : Verify experimental protocols (e.g., catalyst purity, solvent drying).
- Statistical Validation : Apply ANOVA or t-tests to assess significance of observed differences .
- Structural Confirmation : Re-analyze NMR or X-ray crystallography data to rule out isomer formation or salt disproportionation . For bioactivity contradictions, evaluate assay conditions (e.g., cell line variability, compound stability in media) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
